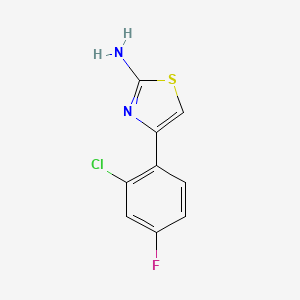

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2S/c10-7-3-5(11)1-2-6(7)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUHOXMBKIGRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267332 | |

| Record name | 4-(2-Chloro-4-fluorophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145029-84-1 | |

| Record name | 4-(2-Chloro-4-fluorophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145029-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloro-4-fluorophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 4 2 Chloro 4 Fluorophenyl 1,3 Thiazol 2 Amine

Retrosynthetic Analysis of the 1,3-Thiazol-2-amine Core

Retrosynthetic analysis of 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine reveals a logical disconnection strategy centered around the formation of the thiazole (B1198619) ring. The most common and direct approach involves disconnecting the C4-C5 and the two C-N bonds of the thiazole ring, leading back to two key precursors: an α-haloketone and a thiourea (B124793) derivative.

Specifically, the C4-N3 and C2-S1 bonds are conceptually cleaved, pointing to a reaction between a thiourea molecule and a 2-carbon electrophilic synthon. The C4-C5 bond and the C2-N bond disconnections suggest a reaction between a synthon bearing the C4-C5 fragment and a nucleophilic nitrogen and sulfur source. This retrosynthetic pathway logically leads to the Hantzsch thiazole synthesis, where an α-haloketone (containing the C4-C5 fragment) reacts with thiourea (the N-C-S fragment).

For the target molecule, this compound, this translates to the disconnection into 2-bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one and thiourea. The α-haloketone precursor can be synthesized from the corresponding acetophenone, 1-(2-chloro-4-fluorophenyl)ethan-1-one, through bromination.

Classical Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely employed and efficient method for the preparation of thiazole derivatives. synarchive.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea.

The synthesis of this compound via the Hantzsch reaction involves the direct condensation of 2-bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one with thiourea. derpharmachemica.commdpi.com The reaction proceeds through a multistep mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

A general representation of this reaction is the condensation of a substituted 2-bromoacetophenone (B140003) with thiourea in a suitable solvent, often ethanol, under reflux conditions. mdpi.comorganic-chemistry.org This method has been successfully applied to synthesize a variety of 4-aryl-2-aminothiazole derivatives. nih.gov

Table 1: Hantzsch Synthesis of 4-Aryl-2-aminothiazole Derivatives

| α-Halo Ketone | Thiourea Derivative | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-bromo-1-(4-fluorophenyl)ethan-1-one | Thiourea | Ethanol | Reflux | Not specified | nih.gov |

| 2-bromo-1-(4-chlorophenyl)ethan-1-one | Thiourea | Ethanol | Reflux | Not specified | nih.gov |

| 2-bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one | Thiourea | Ethanol | Reflux, 24h | 65% | mdpi.com |

| Various 2-bromoacetophenones | Thiourea | None (Solvent-free) | Heating | 42-93% | organic-chemistry.org |

To enhance the efficiency, yield, and environmental friendliness of the Hantzsch synthesis, various modifications to the reaction conditions have been explored. These optimizations often focus on the choice of solvent, catalyst, and energy source.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the Hantzsch reaction, often leading to significantly reduced reaction times and improved yields. nih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in high yields (89-95%) in just 30 minutes under microwave irradiation, compared to lower yields and longer reaction times (8 hours) with conventional heating.

Solvent-free conditions have also been successfully employed, aligning with the principles of green chemistry. organic-chemistry.orgresearchgate.net The reaction of 2-bromoacetophenones with thiourea can proceed rapidly and in good yields by simply heating the neat reactants. organic-chemistry.org

The use of catalysts can also influence the reaction outcome. While the classical Hantzsch synthesis often proceeds without a catalyst, studies have shown that acidic or basic conditions can affect the regioselectivity of the reaction when using substituted thioureas. rsc.org Furthermore, the use of solid-supported catalysts, such as silica-supported tungstosilisic acid, has been shown to promote the reaction efficiently, with the added benefit of easy catalyst recovery and reuse. nih.gov

Table 2: Optimization of Hantzsch Thiazole Synthesis

| Reactants | Method | Solvent/Catalyst | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas | Microwave | Methanol | 30 min | 89-95% | |

| 2-bromoacetophenones and thiourea | Conventional Heating | Solvent-free | Seconds | 42-93% | organic-chemistry.org |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehydes | Ultrasonic Irradiation | Silica supported tungstosilisic acid | Not specified | 79-90% | nih.gov |

| 2-bromoacetophenones and N-monosubstituted thioureas | Conventional Heating | 10M-HCl-EtOH | 20 min | Up to 73% | rsc.org |

Alternative Synthetic Pathways for 2-Aminothiazole (B372263) Derivatives

While the Hantzsch synthesis is a dominant method, several alternative pathways have been developed for the synthesis of 2-aminothiazole derivatives, offering different approaches to constructing the thiazole ring.

Various cyclization strategies have been reported for the synthesis of 2-aminothiazoles. One approach involves the reaction of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea in water, utilizing β-cyclodextrin as a phase-transfer catalyst. organic-chemistry.org Another method employs the domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation, providing rapid access to 2-aminothiazoles. organic-chemistry.org

Photocatalytic reactions between enaminones and thioureas have also been developed, leading to the formation of thiazoles through tandem C-S and C-N bond formation. organic-chemistry.org Furthermore, a one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur offers a direct route to 2-amino-5-acylthiazoles. organic-chemistry.org

Nucleophilic substitution reactions can also be employed in the synthesis of 2-aminothiazole derivatives. For example, the synthesis of 2-aminothiazole-5-carbamides has been achieved through a sequence involving the nucleophilic substitution of an aniline (B41778) onto 3-ethoxyacryloyl chloride. mdpi.com The resulting enone is then treated with N-bromosuccinimide and coupled with thiourea to form the thiazole ring. mdpi.com

In another example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involved a Suzuki reaction, a type of cross-coupling reaction, to introduce the 4-fluorophenyl group onto a pre-existing 2-amino-5-bromothiazole scaffold. nih.gov This highlights how nucleophilic substitution and cross-coupling reactions can be used to functionalize the thiazole ring at various positions. Additionally, the amino group of 2-aminothiazoles can undergo acylation and other nucleophilic additions. nih.gov

Suzuki Coupling and Related Cross-Coupling Strategies for Aryl Substitutions

The introduction of the 2-chloro-4-fluorophenyl moiety at the C4 position of the 1,3-thiazol-2-amine core can be efficiently achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. nih.gov In the context of synthesizing this compound, this strategy would typically involve the reaction of a pre-functionalized thiazole with an appropriate boron derivative.

A plausible synthetic route would start with a halogenated 2-aminothiazole, such as 2-amino-4-bromothiazole. This intermediate can then be coupled with (2-chloro-4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Key Components of the Suzuki Coupling Reaction:

Palladium Catalyst: Catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand are commonly employed.

Base: An inorganic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.

Solvent System: A mixture of solvents, often consisting of an organic solvent like toluene (B28343), 1,4-dioxane, or dimethoxyethane (DME) and an aqueous solution for the base, is typically used.

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the bromothiazole, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst. This methodology is highly valued for its tolerance of a wide range of functional groups, often resulting in high yields. nih.govasianpubs.org For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide utilizes a Suzuki reaction between an amide product and 4-fluorophenylboronic acid, demonstrating the applicability of this method to functionalized thiazole systems. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 2-aminothiazole derivatives, the core of the target compound, has been an area of focus for the application of these principles. tandfonline.com

One of the most common methods for synthesizing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thiourea or thioamide. tandfonline.commdpi.com Green modifications to this classic synthesis focus on several key areas:

Use of Greener Solvents: Replacing volatile and toxic organic solvents with environmentally benign alternatives is a primary goal. Water is an ideal green solvent, and several syntheses of 2-aminothiazoles have been reported to proceed efficiently in aqueous media, sometimes at ambient temperature and without the need for a catalyst. rsc.orgresearchgate.net Ethanol is another commonly used, less toxic solvent. rsc.org

Catalyst-Free Reactions: Some green methodologies have eliminated the need for a catalyst altogether, simplifying the reaction setup and purification process. researchgate.net

Energy Efficiency: The use of microwave irradiation instead of conventional heating can significantly reduce reaction times and energy consumption. researchgate.net

Atom Economy and Waste Reduction: One-pot syntheses, where multiple reaction steps are carried out in the same vessel, improve efficiency and reduce waste from intermediate purification steps. For example, a one-pot synthesis of 2-aminothiazoles has been developed using a recoverable magnetic nanocatalyst and a safer halogen source, trichloroisocyanuric acid (TCCA), to replace toxic reagents like iodine. rsc.org

By adapting these principles, the synthesis of this compound via the Hantzsch pathway (reacting 2-bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one with thiourea) could be made more sustainable by conducting the reaction in water or ethanol, potentially under microwave irradiation to reduce energy use and reaction time.

Analytical Characterization Strategies for Structural Confirmation (e.g., Spectroscopic and Spectrometric Techniques)

Following synthesis, the structural confirmation of this compound is crucial. A combination of spectroscopic and spectrometric techniques is employed to unambiguously determine its chemical structure. Based on data from closely related analogs, the expected analytical data can be predicted. mdpi.comresearchgate.netuobaghdad.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would be expected for the N-H bonds of the primary amine, C=N and C=C bonds within the aromatic and thiazole rings, and C-Cl and C-F bonds.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3450 - 3250 | Primary amine stretching vibrations |

| C-H Aromatic | 3100 - 3000 | Aromatic C-H stretching |

| C=N Stretch | 1650 - 1550 | Imine bond in the thiazole ring |

| C=C Aromatic | 1600 - 1450 | Aromatic ring stretching |

| C-F Stretch | 1250 - 1000 | Carbon-fluorine bond stretching |

| C-Cl Stretch | 800 - 600 | Carbon-chlorine bond stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the amine protons (-NH₂), the lone proton on the thiazole ring (H-5), and the protons on the 2-chloro-4-fluorophenyl ring. The chemical shifts and coupling patterns (e.g., doublets, triplets) of the aromatic protons would be characteristic of the substitution pattern. For example, a singlet would be expected for the thiazole proton, and complex multiplets or doublets of doublets for the three protons on the substituted phenyl ring. mdpi.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The number of signals would confirm the molecular symmetry. Characteristic chemical shifts would be observed for the carbon atoms of the thiazole ring (C-2, C-4, C-5) and the six carbons of the phenyl ring, with the carbons attached to chlorine and fluorine showing distinct shifts. nih.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum for this compound (C₉H₆ClFN₂S) would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak would be expected, confirming the presence of one chlorine atom. researchgate.net

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHNS analysis), which can be compared to the calculated theoretical values to confirm the empirical formula of the synthesized compound. mdpi.comuobaghdad.edu.iq

Chemical Modifications and Derivatization Studies of 4 2 Chloro 4 Fluorophenyl 1,3 Thiazol 2 Amine

Modifications at the 2-Amino Group of the Thiazole (B1198619) Ring

The exocyclic amino group at the 2-position of the thiazole ring is a primary site for chemical modification. Its nucleophilic character allows for a variety of reactions, including acylation, derivatization to ureas and thioureas, and condensation with carbonyl compounds to form Schiff bases, which can serve as intermediates for more complex heterocyclic systems.

Acylation Reactions to Form Acetamide (B32628) Derivatives

The 2-amino group of 4-aryl-1,3-thiazol-2-amines readily undergoes acylation with acyl halides or anhydrides to form the corresponding acetamide derivatives. A common strategy involves the reaction with chloroacetyl chloride to produce an N-(thiazol-2-yl)-2-chloroacetamide intermediate. This intermediate is a versatile building block, as the chlorine atom can be subsequently displaced by various nucleophiles to introduce a wide array of functional groups.

For instance, studies on the analogous compound, 4-(4-chlorophenyl)thiazol-2-amine, demonstrate this two-step process. The parent aminothiazole is first reacted with chloroacetyl chloride in the presence of a base like potassium carbonate to yield 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. researchgate.netresearchgate.net This chloroacetamide derivative can then be treated with various amines, anilines, or other nucleophiles to generate a library of acetamide derivatives with diverse substituents. ijcce.ac.irijcce.ac.ir This synthetic approach allows for the systematic modification of the molecule to explore structure-activity relationships.

Table 1: Representative Acylation Reaction

| Reactant 1 | Reagent | Product |

|---|---|---|

| 4-(Aryl)thiazol-2-amine | Chloroacetyl Chloride | N-(4-(Aryl)thiazol-2-yl)-2-chloroacetamide |

Derivatization to Thiourea (B124793) and Urea (B33335) Analogues

The nucleophilic 2-amino group can be derivatized to form thiourea and urea analogues by reacting it with isothiocyanates and isocyanates, respectively. nih.govuea.ac.uk These reactions provide a straightforward method for introducing a variety of aryl or alkyl substituents, significantly altering the molecule's steric and electronic properties. ias.ac.in

The general synthesis involves the addition of the 2-aminothiazole (B372263) to an appropriate isothiocyanate or isocyanate in a suitable solvent. organic-chemistry.org This reaction has been used to prepare extensive libraries of thiazolyl-thiourea and urea derivatives for biological screening. uea.ac.uknih.gov Research on 2-aminothiazole derivatives has shown that the resulting (thio)urea moiety can be crucial for biological activity. For example, a series of thiazolyl-thiourea derivatives were synthesized by the addition reaction of 2-aminothiazole to various isothiocyanates. mdpi.com Among the synthesized compounds, those with halogenated phenyl groups showed significant antibacterial efficacy. mdpi.com

Table 2: Synthesis of Thiourea/Urea Derivatives

| Amine Reactant | Reagent | Product Class |

|---|---|---|

| 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine | R-N=C=S (Isothiocyanate) | Thiourea Derivative |

| This compound | R-N=C=O (Isocyanate) | Urea Derivative |

Formation of Schiff Bases and Subsequent Cyclization

Condensation of the primary amino group of this compound with various aldehydes and ketones leads to the formation of Schiff bases, also known as imines. nih.gov This reaction is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with catalytic amounts of acid. mdpi.com

A study on the closely related 4-(2'-fluorophenyl)-2-aminothiazole demonstrated its reaction with 2-hydroxynaphthaldehyde under microwave irradiation to efficiently produce the corresponding Schiff base ligand. ijpsi.orgsemanticscholar.org The resulting azomethine group (–N=CH–) is a key functional group that can participate in further reactions. These Schiff base intermediates can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems. arkat-usa.org For example, Schiff bases derived from 2-aminothiazoles have been used as precursors in the synthesis of pyrazoline and thiazol-4(5H)-one moieties. arkat-usa.org

Introduction of Diverse Heterocyclic Moieties

The this compound core is a foundational unit for synthesizing more elaborate molecules featuring additional heterocyclic rings. nih.gov The functional groups introduced through the reactions described above can serve as handles for further cyclization.

For example:

Fused Pyrimidines: Acetylated aminothiazole derivatives can undergo cyclization with appropriate reagents to form thiazolo[3,2-a]pyrimidine systems.

Thiazolidinones: Chloroacetamide intermediates can react with thiocyanate (B1210189) salts, followed by cyclization, to yield thiazolidinone rings attached to the parent thiazole structure.

Pyrano[2,3-d]thiazoles: Multi-component reactions involving the aminothiazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can lead to the formation of fused pyranothiazole derivatives.

These strategies highlight the utility of the 2-aminothiazole moiety as a versatile synthon for accessing a wide range of structurally diverse heterocyclic compounds.

Substituent Effects on the 4-(2-Chloro-4-fluorophenyl) Moiety

The nature and position of substituents on the 4-phenyl ring significantly influence the physicochemical properties and biological activity of the entire molecule. researchgate.netnih.gov The 2-chloro and 4-fluoro substituents on the phenyl ring of the title compound are electron-withdrawing groups that modulate the molecule's electronics, lipophilicity, and metabolic stability.

Positional Isomerism of Halogen Substituents

The specific placement of the chlorine and fluorine atoms on the phenyl ring is critical. Positional isomerism, where these substituents are moved to different positions on the ring, can lead to dramatic changes in biological activity. mdpi.com This is often due to altered binding interactions with biological targets or different metabolic pathways.

A study on a series of thiazolyl-thiourea derivatives provides insight into the effect of halogen positional isomerism. mdpi.com In this research, a derivative containing a 3-chloro-4-fluorophenyl group (a positional isomer of the title compound's substituent) was synthesized and evaluated for antibacterial activity. This specific isomer, along with a 3,4-dichlorophenyl analogue, was found to exhibit the most promising efficacy against staphylococcal species. mdpi.com This finding underscores that even a subtle shift in the chloro-substituent from the ortho- (position 2) to the meta- (position 3) position, relative to the fluorine atom, can have a profound impact on the compound's biological profile. These differences in activity highlight the importance of the specific substitution pattern in designing targeted therapeutic agents. mdpi.com

Introduction of Other Aromatic and Heteroaromatic Groups

The primary amino group at the 2-position of the thiazole ring serves as a key handle for the introduction of various aromatic and heteroaromatic substituents. These modifications are typically achieved through cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.

One of the most powerful and widely used methods for this purpose is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate. In the context of this compound, this reaction would involve coupling the 2-amino group with a variety of aryl or heteroaryl halides. The general reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP), and a base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) in an inert solvent such as toluene (B28343) or dioxane. The choice of ligand and base is crucial and is often optimized for specific substrates to achieve high yields.

Another significant method for introducing aromatic groups is through Suzuki-Miyaura coupling . While traditionally used for C-C bond formation, variations of this reaction can be adapted for C-N bond formation. More commonly, the 2-aminothiazole can be first converted to a halide (e.g., 2-bromothiazole (B21250) derivative) which can then undergo Suzuki coupling with a wide range of aryl or heteroaryl boronic acids or esters. This approach provides a versatile route to a diverse library of N-aryl and N-heteroaryl derivatives.

The table below illustrates a hypothetical set of derivatives that could be synthesized using these methods, based on the known reactivity of similar 2-aminothiazole compounds.

| Entry | Aryl/Heteroaryl Halide/Boronic Acid | Coupling Method | Potential Product |

| 1 | Phenylboronic acid | Suzuki-Miyaura | 4-(2-Chloro-4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine |

| 2 | 4-Methoxyphenyl bromide | Buchwald-Hartwig | 4-(2-Chloro-4-fluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine |

| 3 | 2-Pyridyl chloride | Buchwald-Hartwig | N-(4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl)pyridin-2-amine |

| 4 | 3-Thienylboronic acid | Suzuki-Miyaura | 4-(2-Chloro-4-fluorophenyl)-N-(thiophen-3-yl)-1,3-thiazol-2-amine |

Modifications at the 5-Position of the Thiazole Ring

The 5-position of the thiazole ring is another site amenable to functionalization, which can significantly influence the electronic properties and biological activity of the molecule.

The introduction of sulfide (B99878) and sulfone moieties at the 5-position of the thiazole ring can be achieved through several synthetic routes. A common strategy involves the initial halogenation of the 5-position, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to create a 5-halo-4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine intermediate. This activated intermediate can then undergo nucleophilic substitution with a thiol (R-SH) in the presence of a base to yield the corresponding 5-thioether (sulfide) derivative.

Subsequent oxidation of the sulfide provides access to the corresponding sulfoxide (B87167) and sulfone derivatives. Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can be used to selectively oxidize the sulfide to the sulfoxide. Stronger oxidizing agents, or using an excess of the oxidizing agent, will typically lead to the formation of the sulfone.

The table below outlines the potential synthesis of sulfide and sulfone derivatives at the 5-position.

| Starting Material | Reagent(s) | Intermediate Product | Final Product |

| This compound | 1. NBS2. Phenylmethanethiol, Base | 5-((Benzylthio)-4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine | - |

| 5-((Benzylthio)-4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine | m-CPBA (1 equiv.) | - | 5-(Benzylsulfinyl)-4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine |

| 5-((Benzylthio)-4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine | m-CPBA (2 equiv.) | - | 5-(Benzylsulfonyl)-4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine |

The 5-position of the 2-aminothiazole ring is generally electron-rich and susceptible to electrophilic substitution reactions. The reactivity of this position is influenced by the electronic nature of the substituent at the 4-position.

Halogenation , as mentioned above, is a common electrophilic substitution reaction. Bromination and chlorination are readily achieved using reagents like NBS and NCS. Iodination can be performed using iodine in the presence of a base.

The Vilsmeier-Haack reaction is another useful electrophilic substitution that introduces a formyl group (-CHO) at the 5-position. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). The resulting 5-formyl derivative is a versatile intermediate for further modifications, such as conversion to oximes, imines, or carboxylic acids.

Furthermore, if a halogen is introduced at the 5-position, it opens up the possibility for various metal-catalyzed cross-coupling reactions . For instance, a 5-bromo derivative can undergo Suzuki-Miyaura coupling with arylboronic acids to form 5-aryl derivatives, Heck coupling with alkenes to introduce vinyl groups, and Sonogashira coupling with terminal alkynes to install alkynyl moieties.

Strategies for Chiral Derivatization and Resolution for Stereochemical Studies

While this compound itself is not chiral, derivatization can introduce chiral centers into the molecule. If a chiral substituent is introduced, or if a reaction creates a new stereocenter, the resulting product may be a racemic mixture of enantiomers. For stereochemical studies and to evaluate the biological activity of individual enantiomers, it is essential to separate these mixtures.

Chiral derivatization is a common strategy for both the analysis and separation of enantiomers. This involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention times), which allows for their separation by techniques such as fractional crystallization or chromatography.

For a primary amine like this compound, common chiral derivatizing agents include chiral carboxylic acids, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or derivatives of tartaric acid . The reaction forms diastereomeric amides or salts. Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the derivatized amine.

Resolution of racemic amines can also be achieved by forming diastereomeric salts with a chiral acid. For example, reacting a racemic amine with an enantiomerically pure chiral acid like (+)-tartaric acid can lead to the formation of two diastereomeric salts. Due to their different solubilities, one diastereomer may preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The pure enantiomeric amine can then be recovered by treating the salt with a base.

The table below lists some common chiral derivatizing agents and resolving agents for amines.

| Agent Type | Example Agent | Functional Group Reacted | Resulting Diastereomer |

| Chiral Derivatizing Agent | (R)-(-)-Mosher's acid chloride | 2-Amino group | Diastereomeric amides |

| Chiral Derivatizing Agent | (1S)-(-)-Camphanic chloride | 2-Amino group | Diastereomeric amides |

| Chiral Resolving Agent | (+)-Tartaric acid | 2-Amino group | Diastereomeric salts |

| Chiral Resolving Agent | (S)-(+)-Mandelic acid | 2-Amino group | Diastereomeric salts |

Biological and Biochemical Investigations of 4 2 Chloro 4 Fluorophenyl 1,3 Thiazol 2 Amine and Its Derivatives

In Vitro Antimicrobial Activity Studies

Derivatives of 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine have demonstrated notable antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 2-aminothiazole (B372263) derivatives, particularly those with halogenated phenyl rings at the 4-position, has been a key area of investigation. Studies on compounds structurally similar to this compound have revealed significant activity. For instance, derivatives of 2-amino-4-(4-chlorophenyl)thiazole have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. rdd.edu.iquobaghdad.edu.iquobaghdad.edu.iq However, these particular derivatives displayed limited to no activity against Gram-negative bacteria. rdd.edu.iq

In a study focusing on N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound with a substitution pattern akin to the subject of this article, convincing antibacterial activity was observed against both the Gram-positive Staphylococcus aureus and the Gram-negative Chromobacterium violaceum. mdpi.com This suggests that the specific arrangement and nature of substituents on both the phenyl ring at C4 and the amine at C2 are crucial in determining the antibacterial spectrum.

Furthermore, a series of thiazolyl-thiourea derivatives were synthesized and evaluated, with a derivative bearing a 3-chloro-4-fluorophenyl group showing promising efficacy towards staphylococcal species, including S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. mdpi.com

| Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone) |

|---|---|---|

| 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea | Staphylococcus aureus | Moderate Activity |

| 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea | Bacillus subtilis | Moderate Activity |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Staphylococcus aureus | Significant Inhibition |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Chromobacterium violaceum | Significant Inhibition |

| Thiazolyl-thiourea with 3-chloro-4-fluorophenyl group | Staphylococcus aureus | 4-16 µg/mL |

| Thiazolyl-thiourea with 3-chloro-4-fluorophenyl group | Staphylococcus epidermidis | 4-16 µg/mL |

Antifungal Spectrum and Potency

The antifungal properties of 4-phenyl-1,3-thiazol-2-amine derivatives have also been explored, revealing a broad spectrum of activity. A novel compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, demonstrated high-efficiency and broad-spectrum antifungal activities. frontiersin.org Its Minimum Inhibitory Concentration (MIC) against various pathogenic fungi, including Candida, Aspergillus, Cryptococcus, and dermatophytes, ranged from 0.0625 to 4 μg/mL. frontiersin.org Specifically, the MIC against Candida albicans was found to be as low as 0.0625 μg/mL. frontiersin.org

Derivatives of 2-amino-4-(4-chlorophenyl)thiazole have also exhibited high antifungal activity against Candida albicans and Candida glabrata. rdd.edu.iquobaghdad.edu.iquobaghdad.edu.iq In one study, new derivatives synthesized from [2-amino-4-(4-chlorophenyl) 1,3-thiazole] showed distinguished antifungal activity against both C. albicans and C. glabrata. researchgate.net

| Derivative | Fungal Strain | Activity (MIC) |

|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida spp. | 0.0625-4 µg/mL |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Aspergillus spp. | 0.0625-4 µg/mL |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Cryptococcus spp. | 0.0625-4 µg/mL |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Dermatophytes | 0.0625-4 µg/mL |

| 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea | Candida albicans | High Activity |

| 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea | Candida glabrata | High Activity |

Antitubercular Activity Profiles

The 2-aminothiazole scaffold is recognized for its potential against Mycobacterium tuberculosis. Research into this class of compounds has identified several derivatives with potent antitubercular activity. nih.govnih.gov A notable example is N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, which emerged as a highly promising analogue with a Minimum Inhibitory Concentration (MIC) of 0.024 μM (0.008 μg/mL) against M. tuberculosis H37Rv. nih.govbohrium.com Structure-activity relationship (SAR) studies have indicated that while the central thiazole (B1198619) and the C4 substituent are often crucial for activity, the N2 position of the aminothiazole allows for significant flexibility and modification, which can dramatically improve antitubercular potency. bohrium.com The introduction of substituted benzoyl groups at this position has been a successful strategy in enhancing activity. nih.govbohrium.com

| Derivative | Mycobacterial Strain | Activity (MIC) |

|---|---|---|

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis H37Rv | 0.024 µM |

Enzyme Inhibition Studies

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their ability to inhibit specific enzymes, indicating their potential in treating a variety of other conditions.

Tyrosinase Enzyme Inhibition Mechanism

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. The 2-aminothiazole scaffold has been incorporated into molecules designed as tyrosinase inhibitors. nih.gov Hybrid molecules combining the 2-aminothiazol-4(5H)-one scaffold with a β-phenyl-α,β-unsaturated carbonyl template have been shown to be promising anti-melanogenic compounds with strong tyrosinase inhibitory activity. nih.gov The introduction of fluorine atoms on the β-phenyl ring can result in strong-to-moderate tyrosinase inhibition. nih.gov For instance, the presence of two fluorine atoms at positions 2 and 4 on the β-phenyl ring led to significant tyrosinase inhibition. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, and their inhibition is a major strategy for treating inflammatory diseases. A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized and identified as direct 5-lipoxygenase (5-LOX) inhibitors. nih.govnih.gov Among these, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was found to be a particularly potent 5-LOX inhibitor with an IC50 value of 127 nM. nih.govnih.gov

Furthermore, other thiazole derivatives have been investigated as inhibitors of both COX and LOX enzymes. tandfonline.com Analogue-based drug design has led to the synthesis of 4-benzyl-1,3-thiazole derivatives with anti-inflammatory activity, designed by considering the structures of known dual COX/LOX inhibitors. tandfonline.com The structure-activity relationship of thiazole derivatives indicates that substitutions on the phenyl ring, such as with a chloro group, can be favorable for COX-1/LOX inhibitory activity. nih.gov

| Derivative | Enzyme | Activity (IC50) |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase (5-LOX) | 127 nM |

| 2,4-difluoro-β-phenyl substituted 2-aminothiazol-4(5H)-one derivative | Tyrosinase | ~60 µM |

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase B)

Derivatives of this compound have been identified as inhibitors of bacterial DNA gyrase, a type IIA topoisomerase essential for bacterial DNA replication and cell division. u-szeged.huals-journal.comals-journal.com This enzyme, particularly the GyrB subunit which contains the ATPase active site, is a validated target for the development of new antibacterial agents. u-szeged.hunih.gov

Research into 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase inhibitors has led to the development of analogs with improved inhibitory activity against DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values reaching the nanomolar range. u-szeged.hu While initial generations of these inhibitors were potent against E. coli DNA gyrase, their activity against the enzymes from Gram-positive bacteria like S. aureus was significantly weaker. u-szeged.hu Optimized analogs, however, have demonstrated enhanced antibacterial activity against Gram-positive strains, including resistant ones like MRSA and VISA. u-szeged.hu

In silico studies, combining molecular docking and pharmacophore modeling, have also successfully identified novel 2-amino-4-(2,4-dihydroxyphenyl)thiazole-based inhibitors of the DNA gyrase B subunit with low micromolar antigyrase activity. nih.gov This computational approach has proven effective in discovering new classes of inhibitors targeting the ATP-binding site of GyrB. nih.gov

Other Relevant Enzyme Targets

Beyond DNA gyrase, derivatives of the core 2-aminothiazole structure have been investigated for their inhibitory effects on other significant enzyme targets. One such target is Poly(ADP-Ribose) Polymerase-1 (PARP-1), an enzyme involved in DNA repair and genomic stability. Certain 4,5-substituted-2-aminothiazole derivatives have been identified as potent PARP-1 inhibitors. nih.gov

Additionally, structural analogs have shown inhibitory activity against glutathione (B108866) S-transferase omega 1 (GSTO1-1), an enzyme implicated in cancer and neurodegenerative diseases. For instance, a chloro-substituted analog demonstrated an IC₅₀ of 0.17 μM against GSTO1-1, with the fluorophenyl group potentially enhancing binding affinity within the enzyme's active site. vulcanchem.com

Cellular Pathway Modulation and Receptor Interaction Analysis (In Vitro)

Interaction with Ribosomal Targets

While specific studies detailing the direct interaction of this compound with ribosomal targets are not extensively available in the provided context, the broader class of thiazole-containing compounds has been recognized for a wide range of biological activities that often involve modulation of fundamental cellular processes. The antibacterial and anticancer effects observed for many thiazole derivatives could potentially involve interactions with ribosomal machinery, but direct evidence for this specific compound is not detailed.

Antioxidant Activity and Oxidative Stress Modulation

The 2-aminothiazole scaffold is a key structural feature in compounds exhibiting significant antioxidant properties. nih.govmdpi.com These compounds can scavenge free radicals, thereby mitigating oxidative stress, which is a contributing factor to numerous chronic diseases. researchgate.net

Derivatives containing phenolic groups, in particular, have demonstrated excellent antioxidant and antiradical activity. researchgate.net The mechanism of action is often attributed to the hydrogen-donating ability of the phenolic hydroxyl groups. researchgate.net Various in vitro assays, such as DPPH radical scavenging, have been used to quantify the antioxidant potential of these compounds. nih.gov For example, certain catechol hydrazinyl-thiazole derivatives have shown antioxidant activity significantly higher than that of the well-known antioxidant ascorbic acid. nih.govmdpi.com

Anti-Inflammatory Mechanisms at the Cellular Level

Thiazole derivatives are recognized for their anti-inflammatory properties. frontiersin.orgconnectjournals.com A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. frontiersin.org By blocking these enzymes, thiazole compounds can effectively reduce the inflammatory response. frontiersin.org

The anti-inflammatory effects are also linked to the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). frontiersin.org TNF-α is a significant cytokine involved in a wide range of inflammatory and immune diseases. frontiersin.org Certain 2-aminothiazole derivatives have been designed to target and inhibit enzymes in the COX and lipoxygenase (LOX) pathways, demonstrating their potential as anti-inflammatory agents. frontiersin.org

Anticancer Research: In Vitro Cell Line Studies and Apoptotic Pathway Induction

The 2-aminothiazole core is a prominent scaffold in the design of novel anticancer agents. nih.govmdpi.comnih.gov Derivatives of this compound have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. nih.govnih.gov

In Vitro Cytotoxicity:

Numerous studies have reported the in vitro anticancer activity of thiazole derivatives against cell lines such as HCT116 and H1299 (colon cancer), A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). nih.govniscpr.res.innih.gov The cytotoxic potency is often quantified by IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For instance, certain 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins showed significant antitumor activity against A549 and HepG2 cells with IC50 values in the low micromolar range. nih.gov Similarly, some 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against the MCF7 breast cancer cell line. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46a) | A549 | 1.3 ± 0.9 |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | A549 | 0.16 ± 0.06 |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | HepG2 | 0.13 ± 0.05 |

| 2,4-disubstituted thiazole amide (28) | HT29 | 0.63 |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydro-thiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T | 0.8 |

| Pyrazole with benzo[d]thiazole (8l) | MDA-MB-231 | 2.41 |

| Pyrazole with benzo[d]thiazole (8l) | MCF-7 | 2.23 |

Apoptotic Pathway Induction:

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Thiazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. nih.govmdpi.com

Evidence for apoptosis induction includes:

Caspase Activation: Many 1,3-thiazole derivatives activate caspases, particularly caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov

DNA Fragmentation: The induction of apoptosis is often confirmed by assays that detect DNA fragmentation, a hallmark of this process. nih.gov

Modulation of Apoptotic Proteins: Studies have shown that these compounds can alter the expression of key apoptosis-regulating proteins, such as increasing the expression of the pro-apoptotic protein BAX and decreasing the expression of the anti-apoptotic protein BCL-2. nih.gov

Mitochondrial Membrane Potential: Some derivatives have been observed to cause a decrease in the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway. mdpi.com

For example, certain pyrazole-benzothiazole hybrids have been shown to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov Similarly, juglone-bearing thiopyrano[2,3-d]thiazoles induce apoptosis in colorectal adenocarcinoma cells by activating both intrinsic and extrinsic pathways. mdpi.com

Antiviral and Anti-HIV Activities (In Vitro)

The 2-aminothiazole scaffold is a recurring motif in compounds investigated for antiviral properties, including activity against Human Immunodeficiency Virus (HIV). mdpi.comfrontiersin.org While research specifically detailing the antiviral profile of this compound is limited, studies on structurally related analogues provide significant insights into the potential of this chemical class. Derivatives of 2-aminothiazole have been evaluated against a range of viruses, demonstrating the versatility of the core structure. mdpi.comscholarsresearchlibrary.com

In the context of anti-influenza research, novel aminothiazole derivatives bearing various halogenated phenyl rings at the C-4 position have been synthesized and tested. mdpi.com Compounds featuring 4-trifluoromethylphenyl and 4-chlorophenyl substituents showed notable activity against the Influenza A virus (PR8 strain), comparable to established antiviral agents like oseltamivir (B103847) and amantadine. mdpi.com This suggests that the presence of electron-withdrawing halogenated groups on the phenyl ring is favorable for anti-influenza activity.

Investigations into anti-HIV agents have also explored thiazole-containing structures. Studies on related 1,3,4-thiadiazole (B1197879) derivatives indicated that compounds in this class exhibited moderate in vitro activity against HIV-1 (IIIB strain) and HIV-2 (ROD strain) in human T-lymphocyte (MT-4) cells. nih.gov Further research on other thiazole and oxindole (B195798) derivatives revealed moderate activity against HIV-1, with EC50 values ranging from >16 µM to >59 µM. researchgate.net The collective findings underscore that the 4-aryl-2-aminothiazole framework is a promising starting point for the development of novel antiviral and anti-HIV therapeutic candidates.

Table 1: In Vitro Antiviral Activity of Selected Thiazole Derivatives

| Compound ID | Virus Strain | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|---|

| 5e | Influenza A (PR8) | Not Specified | - | Significant Activity | mdpi.com |

| 6e | Influenza A (PR8) | Not Specified | - | Significant Activity | mdpi.com |

| Compound 73 | HIV-1 | MT-4 | EC50 | >18 | researchgate.net |

| Compound 75 | HIV-1 | MT-4 | EC50 | >16 | researchgate.net |

This table presents data for structurally related compounds to illustrate the potential activity of the chemical class.

Antiparasitic Activity Investigations (In Vitro)

The 2-aminothiazole scaffold has been identified as a promising structural framework for the development of new agents against parasitic diseases, including leishmaniasis. nih.govnih.gov Leishmaniasis, a neglected tropical disease, currently relies on treatments with significant limitations, prompting the search for new therapeutic alternatives. nih.gov

A study focusing on a series of 4-phenyl-1,3-thiazol-2-amine derivatives demonstrated their potential as antileishmanial agents against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. nih.gov The parent compound, 4-phenyl-1,3-thiazol-2-amine, and its substituted analogues were screened for activity against both promastigote and amastigote forms of the parasite. Several derivatives exhibited significant leishmanicidal activity, with some compounds showing IC50 values in the low micromolar range against the clinically relevant amastigote form. nih.gov For instance, the 4-(4-bromophenyl) and 4-(4-nitrophenyl) derivatives were among the most active compounds identified in the study. nih.gov These findings highlight the 4-aryl-1,3-thiazol-2-amine core as a viable scaffold for developing new antileishmanial drugs. nih.gov The antiparasitic potential of related heterocyclic systems like 1,3,4-thiadiazoles has also been explored against parasites such as Toxoplasma gondii. nih.govnih.gov

**Table 2: In Vitro Antileishmanial Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives against *L. amazonensis***

| Compound | Substituent on Phenyl Ring | IC50 (Amastigotes) µM | IC50 (Promastigotes) µM | Source |

|---|---|---|---|---|

| Analogue 1 | H (unsubstituted) | 28.1 ± 1.2 | 19.8 ± 1.1 | nih.gov |

| Analogue 2 | 4-Bromo | 16.4 ± 1.1 | 14.5 ± 1.1 | nih.gov |

| Analogue 3 | 4-Nitro | 16.5 ± 1.1 | 12.5 ± 1.1 | nih.gov |

| Analogue 4 | 4-Chloro | 23.3 ± 1.1 | 16.8 ± 1.1 | nih.gov |

| Analogue 5 | 4-Fluoro | 26.3 ± 1.1 | 18.2 ± 1.1 | nih.gov |

| Analogue 8 | 3,4-Dichloro | 19.3 ± 1.1 | 16.2 ± 1.1 | nih.gov |

Data adapted from a study on 4-phenyl-1,3-thiazol-2-amines and their derivatives. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for designing compounds with a wide array of biological activities. researchgate.net The biological profile of this compound and its derivatives is intricately linked to its specific structural components. SAR and SPR analyses reveal that the thiazole ring, the 2-amino group, and the nature and substitution pattern of the C-4 aryl ring are all critical determinants of activity. nih.govnih.gov

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore of this class of compounds consists of three key components:

The 4-Aryl Group: A substituted phenyl ring at the C-4 position is a common feature for potent biological activity. This aromatic ring is believed to engage in crucial interactions, such as hydrophobic and π-stacking interactions, within the binding sites of target proteins. The specific substituents on this ring modulate the electronic properties and steric profile of the molecule, significantly influencing potency and selectivity. nih.govnih.gov

The 1,3-Thiazole Ring: This five-membered heterocyclic core acts as a central scaffold, providing a rigid framework that correctly orients the other functional groups for optimal interaction with biological targets. nih.govnih.gov Its heteroatoms (nitrogen and sulfur) can participate in hydrogen bonding and other polar interactions, anchoring the molecule in the active site. tandfonline.com

The 2-Amino Group: The exocyclic amino group at the C-2 position is a vital feature, often acting as a hydrogen bond donor. researchgate.net Its presence is frequently essential for the compound's primary mechanism of action and for establishing key binding interactions that confer potency. nih.gov

Impact of Halogenation on Biological Activity and Target Binding

The presence, type, and position of halogen substituents on the C-4 phenyl ring have a profound impact on the biological activity of 2-aminothiazole derivatives. Halogens like chlorine and fluorine are strongly electron-withdrawing and can significantly alter the electronic distribution of the phenyl ring, influencing its ability to interact with target macromolecules. nih.gov

Studies have consistently shown that halogen substitution is beneficial for various biological activities. For instance, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the N-phenyl ring of related 1,3,4-thiadiazole derivatives was found to enhance anti-HIV activity. nih.gov In other studies, a 4-bromophenyl substituent on the thiazole ring was found to be essential for potent antimicrobial activity. nih.gov Similarly, para-substituted fluoro groups on the phenyl ring of 2-aminothiazole compounds led to good antibacterial and antifungal activity. mdpi.com The 3-chloro-4-fluorophenyl substitution pattern, as seen in some antibacterial thiazolyl-thiourea derivatives, has been specifically associated with promising efficacy. mdpi.com Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction with protein residues, which can contribute to enhanced binding affinity and target specificity. Furthermore, halogenation often increases the lipophilicity of a compound, which can affect its pharmacokinetic properties, such as membrane permeability and metabolic stability. nih.gov

Importance of the 2-Amino Group and Substituents at N-2

The 2-amino group is a cornerstone of the 2-aminothiazole pharmacophore and is critical for the biological activity of many derivatives. researchgate.netresearchgate.net It can serve as a key hydrogen bond donor, interacting with acceptor residues (e.g., carbonyl oxygens) in the active site of target enzymes or receptors. nih.gov The basicity of this nitrogen atom and its potential for protonation at physiological pH also play a role in its interaction with biological targets. researchgate.net

While the unsubstituted amino group is often crucial, modifications at this position (N-2) can fine-tune the activity. Acylation of the 2-amino group to form amides, for example, has been explored extensively. nih.govmdpi.com In a comprehensive SAR study of 2-aminothiazoles as antitubercular agents, it was found that converting the 2-amino group to a substituted benzamide (B126) dramatically increased potency by over 100-fold compared to the parent amine. nih.gov This suggests that the N-2 substituent can occupy an additional binding pocket and form supplementary interactions, thereby enhancing affinity. Conversely, in other contexts, substitution on the 2-amino group can lead to a decrease in activity, indicating that a free amino group is essential for interaction with a specific target. nih.gov This highlights that the role of the 2-amino group and its substituents is highly dependent on the specific biological target.

Contributions of the Phenyl and Thiazole Rings to Activity

The thiazole ring and the C-4 phenyl ring form the core structural backbone and are indispensable for biological activity. nih.gov

The Thiazole Ring: As a heterocyclic aromatic system, the thiazole ring is more than just a linker. nih.govglobalresearchonline.net It provides a rigid, planar scaffold that locks the C-2 amino and C-4 aryl groups into a specific spatial orientation required for effective target binding. nih.gov The sulfur and nitrogen heteroatoms contribute to the ring's electronic properties and can act as hydrogen bond acceptors. The aromatic nature of the ring allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. nih.gov SAR studies have shown that replacing the thiazole ring with other heterocycles often leads to a significant loss of activity, underscoring its essential role in the pharmacophore. nih.gov

Based on a comprehensive review of publicly available scientific literature, there is currently no specific in vitro selectivity and potency profiling data for the compound This compound or its direct derivatives.

While the broader class of 2-aminothiazole derivatives has been a subject of significant research, leading to the discovery of compounds with a wide range of biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—the specific substitution pattern of a 2-chloro and 4-fluoro group on the 4-phenyl ring of the thiazole core is not documented in the context of in vitro biological profiling.

Consequently, it is not possible to provide a detailed and scientifically accurate account for the section on "Selectivity and Potency Profiling in In Vitro Systems," including the requested data tables, for this particular compound. The information required to fulfill the request as outlined is not available in the current body of scientific literature.

Computational Chemistry and Theoretical Studies of 4 2 Chloro 4 Fluorophenyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods are used to calculate thermodynamic parameters, electronic structure, and reactivity descriptors. rdd.edu.iquobaghdad.edu.iquobaghdad.edu.iq

Electronic Structure Properties and Reactivity Prediction

The electronic structure of a molecule is crucial for determining its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For the 2-aminothiazole (B372263) scaffold, the presence of electron-withdrawing groups like chloro and fluoro substituents on the phenyl ring is expected to influence these frontier orbitals. These halogens can lower both the HOMO and LUMO energy levels, potentially affecting the molecule's interaction with biological macromolecules. Studies on other benzothiazole (B30560) derivatives have shown that HOMO-LUMO energy gaps typically fall in the range of 4.46–4.73 eV. mdpi.com

Table 1: Representative Frontier Orbital Energies for a Substituted Benzothiazole Analog

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.42 |

| ELUMO | -1.69 |

| Energy Gap (ΔE) | 4.73 |

Data is illustrative and based on findings for analogous compounds. mdpi.com

Conformation Analysis and Stability

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine, the primary degree of rotational freedom is the dihedral angle between the thiazole (B1198619) ring and the substituted phenyl ring.

Theoretical studies on similar bi-aryl systems involve performing a potential energy surface (PES) scan by systematically rotating this dihedral angle and calculating the energy of each resulting conformer. mdpi.com This process identifies the lowest energy conformers, which represent the most probable shapes of the molecule. For related compounds like 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, crystal structure analysis has revealed that the dihedral angles between the phenyl and thiazole rings are relatively small, suggesting a nearly planar conformation in the solid state. nih.gov It is expected that this compound would also have specific low-energy conformations that dictate how it fits into a protein's binding site.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method helps in understanding the binding mode and affinity, which is crucial for drug design.

Ligand-Protein Binding Pose Prediction and Interaction Analysis

Docking simulations place the ligand, in this case, this compound, into the active site of a target protein and score the different poses based on binding energy. The 2-aminothiazole scaffold is a common feature in molecules designed to inhibit various enzymes. For instance, derivatives have been docked against targets like DNA gyrase and the main protease of SARS-CoV-2. asianpubs.orgmdpi.com

The analysis of the best-docked pose reveals specific interactions, such as:

Hydrogen Bonds: The amine group on the thiazole ring is a potential hydrogen bond donor, while the nitrogen atom within the ring can act as an acceptor.

Hydrophobic Interactions: The chloro- and fluoro-substituted phenyl ring can form hydrophobic and van der Waals interactions with nonpolar residues in the protein's active site. The halogen atoms themselves can participate in halogen bonding, a specific type of non-covalent interaction.

π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

In studies of similar 2-amino-4-phenylthiazole (B127512) inhibitors of the HIV-1 nucleocapsid protein, the aminothiazole moiety was found to fit well within a hydrophobic pocket of the protein. acs.org

Identification of Key Binding Site Residues

By analyzing the docked complex, researchers can identify the specific amino acid residues in the protein's binding site that are critical for ligand recognition and stability. For example, in a docking study of thiazole derivatives against the SARS-CoV-2 main protease (PDB ID: 6LU7), key interactions involved residues such as ASN 142, GLY 143, and GLU 166. mdpi.com Another study on 2-aminothiazole derivatives targeting c-Met/ALK in cancer cell lines highlighted hydrogen bonds with Asp81 and Asp178 as critical for activity. nih.gov

Table 2: Illustrative Molecular Docking Results for Analogous 2-Aminothiazole Compounds Against Various Protein Targets

| Compound Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole-Pyridine Scaffold | SARS-CoV-2 Main Protease (6LU7) | -8.6 | ASN 142, GLY 143, GLU 166, CYS 145 |

| Substituted 2-Aminothiazole | DNA Gyrase (1KZN) | Favorable (not specified) | Not specified |

| 2-Amino-4-phenylthiazole | HIV-1 Nucleocapsid Protein | Favorable (not specified) | Trp37 |

This table presents representative data from studies on analogous compounds to illustrate the application of molecular docking. asianpubs.orgmdpi.comacs.org

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. An MD simulation calculates the motion of atoms in the system, providing insights into conformational changes and the persistence of key interactions.

For drug candidates, MD simulations are used to validate the results of docking studies. mdpi.com A ligand that is stably bound in the active site throughout the simulation (typically lasting for nanoseconds) is more likely to be a potent inhibitor. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, low RMSD value indicates that the complex is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues. High fluctuations in the binding site might indicate instability, while low fluctuations suggest a stable binding pocket.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, confirming the importance of these interactions for binding stability.

Studies on thiazole-containing compounds have used MD simulations to confirm the stability of the ligand in the active site of enzymes like DNA gyrase B and the SARS-CoV-2 main protease. mdpi.comnih.gov Such analyses would be essential to confirm the binding stability of this compound with any potential biological target.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4-(4-chlorophenyl)thiazole |

| 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole |

Ligand-Target Complex Stability and Conformational Changes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode and stability of a ligand within the active site of a biological target. For derivatives of the 2-aminothiazole scaffold, these studies have been instrumental in understanding the key interactions that govern their biological activity.

Research on related 4-phenyl-1,3-thiazol-2-amine derivatives has shown that these compounds can effectively fit into the active sites of various protein targets. nih.gov Molecular docking studies on similar compounds have revealed the importance of hydrophobic interactions and hydrogen bonding in stabilizing the ligand-protein complex. For instance, in studies of 2-aminothiazole derivatives as potential anticancer agents, docking simulations have identified key amino acid residues that form hydrogen bonds with the thiazole ring and its substituents. tandfonline.comnih.gov

MD simulations further elaborate on the stability of these interactions over time. A typical MD simulation run for a ligand-protein complex might reveal fluctuations in the root-mean-square deviation (RMSD) of the protein and ligand, indicating conformational changes. A stable complex is generally characterized by a low and convergent RMSD value over the simulation period. Post-MD analysis, such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations, can provide an estimation of the binding free energy, offering a more quantitative measure of the ligand-target affinity. tandfonline.comnih.gov

For this compound, it is hypothesized that the chlorofluorophenyl group plays a significant role in anchoring the molecule within a hydrophobic pocket of its target protein. The amine group and the thiazole nitrogen atoms are likely to act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the protein's active site residues.

Table 1: Representative Molecular Docking and MD Simulation Data for a Hypothetical Target

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Strong predicted binding affinity |

| Hydrogen Bonds Formed | 3 | Significant hydrogen bonding interactions |

| Key Interacting Residues | ASP 189, TYR 99, PHE 174 | Specific amino acids involved in binding |

| Average Ligand RMSD (Å) | 1.5 | The ligand maintains a stable conformation in the binding site |

| Binding Free Energy (MM-GBSA, kcal/mol) | -50.2 | Favorable binding thermodynamics |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach is valuable for predicting the activity of novel compounds and for identifying the key molecular features that influence their potency.

For 2-aminothiazole derivatives, several QSAR models have been developed to predict their activity against various targets, including those involved in cancer and infectious diseases. tandfonline.comjocpr.com These models are typically built using a training set of compounds with known biological activities. The predictive power of a QSAR model is assessed using a separate test set of compounds.

A common approach involves the generation of a 3D-QSAR model, which can provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. nih.gov Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to evaluate the robustness and predictive ability of the model. A high Q² value (typically > 0.5) indicates a model with good predictive power.

Table 2: Statistical Parameters of a Representative 3D-QSAR Model for 2-Aminothiazole Derivatives

| Parameter | Value | Significance |

| R² (squared correlation coefficient) | 0.92 | Goodness of fit of the model to the training data |

| Q² (cross-validated correlation coefficient) | 0.78 | Predictive ability of the model |

| F-value | 120.5 | Statistical significance of the model |

| Number of Components | 5 | Optimal number of principal components used |

QSAR models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. The identification of descriptors that strongly correlate with biological activity provides valuable insights into the mechanism of action.

Table 3: Key Molecular Descriptors and Their Influence on the Activity of 2-Aminothiazole Derivatives

| Descriptor | Type | Correlation with Activity | Implication for this compound |

| LogP | Hydrophobicity | Positive | The lipophilic nature of the chlorofluorophenyl group may enhance activity. |

| Dipole Moment | Electronic | Positive | The polar nature of the molecule likely contributes to binding. |

| Molecular Surface Area | Steric | Negative | A compact structure is likely favored for optimal binding. |

| HOMO Energy | Electronic | Negative | A lower HOMO energy may be associated with increased stability and activity. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity, a process known as virtual screening.

A pharmacophore model for 2-aminothiazole derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net The model for this compound would likely feature a hydrophobic group corresponding to the chlorofluorophenyl ring, a hydrogen bond donor from the amine group, and a hydrogen bond acceptor from the thiazole nitrogen.

Virtual screening campaigns using such pharmacophore models have the potential to identify novel and structurally diverse compounds that could serve as starting points for the development of new therapeutic agents. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

Medicinal Chemistry Implications and Future Research Directions

Role as a Lead Compound or Chemical Probe in Preclinical Research

The 2-aminothiazole (B372263) moiety is a privileged structure in drug discovery, recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govnih.gov The title compound, 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine, serves as a valuable lead compound—a starting point for the design and synthesis of new, more potent, and selective therapeutic agents. The presence of chlorine and fluorine atoms on the phenyl ring is particularly noteworthy, as halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com

Derivatives of this scaffold have shown promise in preclinical studies. For instance, related thiazolyl-thiourea compounds bearing a 3-chloro-4-fluorophenyl group have demonstrated promising efficacy against staphylococcal species. nih.gov Specifically, 1-(3-Chloro-4-fluorophenyl)-3-(thiazol-2-yl)thiourea, a closely related derivative, has been identified as an inhibitor of biofilm formation in both wild-type and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov This highlights the potential of the core structure in developing new antibacterial agents to combat drug-resistant pathogens. nih.govresearchgate.net In the context of oncology, the 2-aminothiazole core is found in several kinase inhibitors, and substitutions on the phenyl ring are critical for activity. nih.govnih.gov The specific halogenation pattern of this compound makes it an intriguing candidate for screening against various protein kinases involved in cancer progression.

Strategies for Lead Optimization and Compound Development

Starting from this compound as a lead structure, several optimization strategies can be employed to enhance its therapeutic potential.

Targeted Derivatization for Enhanced Potency and Selectivity

Targeted derivatization is a key strategy for refining the biological activity of a lead compound. For the this compound scaffold, modifications can be systematically introduced at several positions to probe structure-activity relationships (SAR).

N-2 Amino Group: The primary amine at the 2-position is a prime site for modification. It can be acylated to form amides, reacted with isocyanates or isothiocyanates to yield ureas and thioureas, or condensed with aldehydes to form Schiff bases. nih.govnih.gov These modifications introduce new functional groups that can form additional hydrogen bonds or hydrophobic interactions with a target protein, potentially increasing binding affinity and selectivity. nih.gov The development of fluorogenic derivatization reagents can also be adapted to create probes for biological assays. researchgate.netnih.gov

Phenyl Ring: While the 2-chloro-4-fluoro substitution is a key feature, further exploration of other substitution patterns on the phenyl ring could yield compounds with improved properties. The position and nature of halogen atoms can be critical; for example, studies on other 2-aminothiazoles have shown that meta-halogen substitution on the benzene (B151609) ring can enhance anticancer activity. nih.gov

Thiazole (B1198619) Ring: Substitution at the C-5 position of the thiazole ring is another viable strategy. Introducing small alkyl or aryl groups can modulate the compound's steric and electronic profile, influencing its interaction with target enzymes.

Strategies for Modulating Biological Target Interactions